N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycine
Description
Properties
IUPAC Name |
2-(N-methylsulfonyl-4-phenoxyanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-22(19,20)16(11-15(17)18)12-7-9-14(10-8-12)21-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMPOUVCFQXMEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycine is a synthetic compound that has garnered attention for its potential biological activities, particularly as a tyrosine kinase inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , featuring a methylsulfonyl group and a phenoxyphenyl moiety. These functional groups contribute to its unique chemical properties and biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C15H15NO5S |
| Molecular Weight | 321.35 g/mol |
| Key Functional Groups | Methylsulfonyl, Phenoxyphenyl |
This compound primarily acts as a tyrosine kinase inhibitor . Tyrosine kinases are critical regulators of various cellular processes, including growth and differentiation. By inhibiting these enzymes, the compound can exert antiproliferative effects on cancer cells.
- Inhibition of Tyrosine Kinases : The compound selectively inhibits specific tyrosine kinases associated with tumor growth, leading to reduced cell proliferation.
- Interaction with Biological Targets : The methylsulfonyl group enhances the compound's ability to form hydrogen bonds with active sites on enzymes, while the phenoxy group may participate in π-π interactions with aromatic residues in proteins.
Research Findings
Recent studies have highlighted the biological activity of this compound:
- Tyrosine Kinase Inhibition : Research indicates that this compound exhibits significant inhibitory activity against various tyrosine kinases, which are implicated in cancer progression .
- Antiproliferative Effects : In vitro studies have shown that the compound effectively reduces the viability of several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
- Selectivity : Compared to other kinase inhibitors, this compound demonstrates a favorable selectivity profile, minimizing off-target effects that are common with other compounds in this class .
Case Studies
- Preclinical Studies : In preclinical models, this compound has shown promising results in reducing tumor size and inhibiting metastasis in xenograft models of breast cancer .
- Comparative Analysis with Other Inhibitors : A comparative study with established tyrosine kinase inhibitors revealed that this compound possesses comparable or superior efficacy against certain cancer types while exhibiting fewer side effects .
Scientific Research Applications
1.1. Antagonistic Activity on Progesterone Receptors
One of the notable applications of compounds similar to N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycine is their role as nonsteroidal progesterone receptor antagonists. Research has demonstrated that derivatives of phenoxyphenylbenzenesulfonamide exhibit potent antagonistic activity against progesterone receptors (PR), which are crucial in various physiological processes, including reproductive health and certain cancers .
- Mechanism of Action : These compounds may inhibit the formation of active conformations of PR, thereby blocking its physiological effects. This mechanism is vital for developing treatments for conditions like endometriosis and breast cancer .
1.2. Neuroprotective Effects
This compound has shown promise in neuropharmacology, particularly concerning neurotransmitter modulation. It may interact with metabotropic glutamate receptors (mGluRs), which are implicated in neurological disorders such as anxiety and depression.
- Case Study : In preclinical models, compounds with similar structures demonstrated neuroprotective effects, suggesting potential therapeutic applications in mood disorders.
Anti-inflammatory Properties
The compound exhibits potential anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. This characteristic makes it a candidate for treating inflammatory diseases.
Cytotoxicity Against Cancer Cells
Research indicates that this compound may possess cytotoxic effects against various cancer cell lines, including acute lymphoblastic leukemia (ALL). Preliminary studies have reported an IC50 value of 0.3 μM, indicating significant antiproliferative activity.
Structural Insights and Modifications
The unique structure of this compound contributes to its biological activity profile. The presence of the methylsulfonyl group and the phenoxy moiety enhances its interaction with biological targets, making it a valuable scaffold for further modifications aimed at improving potency and selectivity.
Future Directions in Research
Ongoing research is expected to focus on:
- Structural Optimization : Modifying the chemical structure to enhance efficacy and reduce potential side effects.
- Clinical Trials : Conducting clinical trials to evaluate safety and effectiveness in humans, particularly for conditions like cancer and hormonal disorders.
- Mechanistic Studies : Further elucidating the mechanisms by which these compounds exert their effects on biological systems.
Comparison with Similar Compounds
Sulfonyl Group Variations
Key Insights :
Aryl Group Modifications
Key Insights :
Backbone and Functional Group Additions
Key Insights :
- Fmoc protection (e.g., BB7 ) enables solid-phase peptide synthesis, expanding utility in drug discovery.
- Glycinamide derivatives (e.g., ) introduce hydrogen-bonding sites, improving target engagement.
Physicochemical and Spectroscopic Data
- NMR Spectroscopy : Compounds like BB7 and BB8 () show distinct ¹H NMR shifts for methylsulfonyl protons (δ ~3.0–3.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm), confirming structural integrity.
- HRMS : Experimental masses for methylsulfonyl glycine derivatives (e.g., 475.1893 for C₂₄H₃₁N₂O₆S ) align with theoretical values (Δ < 0.001), ensuring synthetic accuracy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
